2-methoxy-9H-carbazole

Description

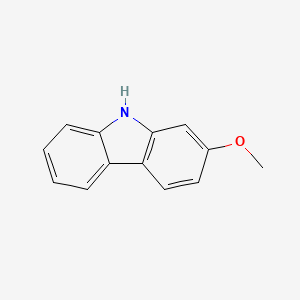

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKVPSJRUXOFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445007 | |

| Record name | 2-methoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-49-9 | |

| Record name | 2-methoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxycarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-methoxy-9H-carbazole

Prepared by: Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the ability to unequivocally determine the structure of novel or synthesized molecules is paramount. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-methoxy-9H-carbazole, a heterocyclic compound of interest due to the prevalence of the carbazole scaffold in pharmacologically active agents and functional organic materials.[1][2] This document serves as a technical resource, detailing not only the spectral data but also the underlying principles of spectral interpretation and the experimental protocols necessary for acquiring high-quality data.

Molecular Structure of this compound

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The structure of this compound, with the conventional numbering system for the carbazole ring, is presented below. This numbering is crucial for the assignment of specific proton and carbon signals in the NMR spectra.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Workflow for NMR Analysis

The general workflow from sample preparation to data analysis is outlined below. Each step is crucial for ensuring the integrity of the final spectral data.

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Sample Preparation

-

Material Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carbazole derivatives.[4] Use approximately 0.6-0.7 mL of the solvent.[5]

-

Dissolution: Dissolve the sample in the deuterated solvent in a small vial. Gentle vortexing or warming may be necessary to ensure complete dissolution.[3]

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.[3]

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[8][9]

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Program | zg30 or zg | zgpg30 | Standard single-pulse experiments. zgpg30 includes proton decoupling for ¹³C.[8] |

| Solvent | DMSO-d₆ | DMSO-d₆ | Good solvent for carbazoles, with known residual peak positions.[4] |

| Spectral Width (SW) | ~12 ppm | ~220 ppm | Encompasses the expected chemical shift range for aromatic and methoxy protons, and all carbon types.[8][10] |

| Acquisition Time (AQ) | 2-4 s | 1-2 s | Balances resolution and signal-to-noise.[10][11] |

| Relaxation Delay (D1) | 1-2 s | 2 s | Allows for sufficient relaxation of nuclei between scans.[8] |

| Number of Scans (NS) | 16-64 | 1024-4096 | Higher number of scans for ¹³C is necessary due to the low natural abundance of the isotope.[9] |

| Temperature | 298 K | 298 K | Standard room temperature acquisition. |

Spectral Analysis of this compound

The following spectral data is based on reported values for this compound in DMSO-d₆.[4]

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, a singlet for the methoxy group, and a broad singlet for the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 11.10 | s | - | 1H | NH -9 |

| 8.00 | dd | 1.5, 8.0 | 1H | H -4 |

| 7.80 | d | 8.0 | 1H | H -5 |

| 7.44 | dd | 1.5, 8.0 | 1H | H -8 |

| 7.30 | dt | 1.5, 8.0 | 1H | H -6 |

| 7.12 | dt | 1.5, 8.0 | 1H | H -7 |

| 6.98 | d | 1.5 | 1H | H -1 |

| 6.78 | dd | 1.5, 8.0 | 1H | H -3 |

| 3.83 | s | - | 3H | -OCH ₃ |

Data sourced from ChemicalBook.[4]

Interpretation:

-

The downfield singlet at 11.10 ppm is characteristic of the acidic N-H proton of the carbazole ring.

-

The aromatic protons appear between 6.78 and 8.00 ppm. The electron-donating methoxy group at the C-2 position shields the protons on its ring, causing H-1 and H-3 to appear at higher fields (upfield) compared to the protons on the unsubstituted ring.

-

The methoxy group protons appear as a sharp singlet at 3.83 ppm, a typical region for such functional groups.[12]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C -2 |

| 141.0 | C -8a |

| 140.0 | C -4a |

| 124.0 | C -4b |

| 123.0 | C -9a |

| 121.0 | C -6 |

| 119.0 | C -4 |

| 118.0 | C -5 |

| 116.0 | C -7 |

| 111.0 | C -8 |

| 108.0 | C -3 |

| 94.0 | C -1 |

| 55.0 | -OC H₃ |

Data sourced from ChemicalBook.[4]

Interpretation:

-

The carbon atom directly attached to the electronegative oxygen of the methoxy group (C-2) is significantly deshielded and appears furthest downfield in the aromatic region at 158.0 ppm.

-

The quaternary carbons involved in the ring junctions (C-4a, C-4b, C-8a, C-9a) appear in the range of 123.0 to 141.0 ppm.

-

The methoxy carbon (-OCH₃) gives a characteristic signal in the upfield region at 55.0 ppm.[12]

-

The electron-donating effect of the methoxy group leads to increased electron density at the ortho (C-1, C-3) and para (not applicable in this ring system) positions, resulting in their upfield shift compared to unsubstituted carbazole. Notably, C-1 and C-3 appear at 94.0 and 108.0 ppm, respectively.

Conclusion

This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectra of this compound. By following the outlined experimental protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided spectral assignments and interpretations, grounded in the fundamental principles of NMR spectroscopy and the electronic effects of the methoxy substituent, serve as a reliable reference for the structural verification of this compound. The combination of ¹H and ¹³C NMR data allows for an unambiguous structural elucidation, which is a critical step in any chemical research or development endeavor involving this and related carbazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. r-nmr.eu [r-nmr.eu]

- 9. benchchem.com [benchchem.com]

- 10. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Proton NMR Table [www2.chemistry.msu.edu]

UV-Vis absorption spectrum of 2-methoxy-9H-carbazole

<An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2-methoxy-9H-carbazole

Audience: Researchers, scientists, and drug development professionals.

Carbazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.[1] Among these, this compound (C13H11NO) stands out due to the influence of its electron-donating methoxy group, which modulates the electronic structure of the parent carbazole core.[2] An understanding of its interaction with ultraviolet and visible light, quantified by its UV-Vis absorption spectrum, is crucial for professionals in drug development. This spectrum serves as a fingerprint for identification, a tool for quantification, and a probe into the molecule's behavior in various environments.[3][4]

This guide provides a comprehensive analysis of the UV-Vis absorption spectrum of this compound. It delves into the underlying electronic transitions, explores the impact of environmental factors such as solvent polarity, and establishes a self-validating, step-by-step protocol for accurate and reproducible spectral acquisition. The insights herein are designed to empower researchers to leverage UV-Vis spectroscopy for applications ranging from purity assessment and quantitative analysis in quality control to formulation and stability studies.[5]

Section 1: The Electronic Structure and Absorption Profile

The UV-Vis absorption spectrum of a molecule arises from electronic transitions between different energy levels, primarily involving π-electrons in conjugated systems.[5] The spectrum of this compound is defined by the carbazole chromophore, modulated by the appended methoxy group.

The Carbazole Chromophore and the Auxochromic Effect of the Methoxy Group

The planar, aromatic carbazole ring system is a potent chromophore. Its delocalized π-electron system gives rise to characteristic absorption bands in the UV region. The introduction of a methoxy (-OCH₃) group at the 2-position significantly influences this spectrum. The oxygen atom's lone pair of electrons participates in resonance with the carbazole π-system, an effect known as a positive mesomeric effect (+M). This electron-donating nature increases the electron density of the aromatic system and alters the energy levels of the molecular orbitals.

Specifically, the methoxy group acts as an auxochrome, causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted carbazole. This occurs because the electron donation stabilizes the excited state more than the ground state, reducing the energy gap for the π→π* electronic transitions.[6]

Characteristic Absorption Bands and Electronic Transitions

The UV-Vis spectrum of this compound in a non-polar solvent typically displays several distinct absorption bands corresponding to specific π→π* transitions. While detailed quantum-chemical calculations are required for precise assignments, the bands can be generally categorized based on studies of similar carbazole derivatives.[7][8] The spectrum is often characterized by fine vibrational structure, particularly in non-polar solvents.

A representative spectrum in methanol shows a strong absorption peak around 209 nm.[9] Generally, carbazole derivatives exhibit characteristic bands originating from transitions to different excited states (e.g., ¹Lₐ, ¹Lₑ).[10] For instance, peaks observed between 325-345 nm in some carbazole compounds are attributed to n-π* transitions involving the nitrogen lone pair.[10]

Table 1: Representative Absorption Bands of this compound

| Wavelength Range (nm) | Type of Transition | Description |

| ~290 - 350 nm | π → π* (¹Lₐ, ¹Lₑ) | These are the lowest energy transitions, often showing distinct vibrational features. They are sensitive to substitution and solvent environment. |

| ~230 - 260 nm | π → π* (¹Bₐ, ¹Bₑ) | Higher energy, more intense absorption bands corresponding to transitions to higher excited states. |

| < 230 nm | π → π* | Very strong absorption bands, including a peak noted at 209 nm in methanol.[9] |

Section 2: Critical Factors Influencing the Absorption Spectrum

The precise position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are not fixed but are highly sensitive to the molecule's immediate environment. Understanding these influences is paramount for consistent and accurate analysis.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the change in the color of a substance (and thus its UV-Vis spectrum) when dissolved in different solvents.[11] This phenomenon is driven by differential solvation of the ground and excited electronic states. Carbazole derivatives often exhibit pronounced solvatochromism.[12]

For this compound, the excited state is generally more polar than the ground state due to charge redistribution upon photoexcitation. Consequently:

-

Polar Solvents (e.g., ethanol, acetonitrile) will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift of the absorption bands.[12]

-

Non-polar Solvents (e.g., hexane, cyclohexane) provide a less interactive environment, and the spectrum is considered to be closer to that of the isolated molecule.

This solvent-dependent behavior is a key consideration in drug development, where active pharmaceutical ingredients (APIs) may be formulated in various excipients of differing polarities.

Caption: Fig 1. Energy level diagram illustrating solvatochromism.

The Effect of pH

Changes in pH can also alter the UV-Vis spectrum if the molecule contains acidic or basic functional groups. The nitrogen atom in the carbazole ring is weakly basic and can be protonated under strongly acidic conditions. Such a protonation event would significantly disrupt the π-electron system, leading to substantial changes in the absorption spectrum, typically a hypsochromic (blue) shift . While significant pH effects are not expected under typical physiological or formulation conditions (pH 1-8), this factor becomes important in forced degradation studies or when formulating in extreme pH environments.

Section 3: A Validated Protocol for UV-Vis Spectral Acquisition

Adherence to a rigorous, validated protocol is essential for obtaining high-quality, reproducible data for quantitative analysis and characterization. This protocol is designed as a self-validating system based on the principles of the Beer-Lambert Law.[5]

Principle: The Beer-Lambert Law

The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law:

A = εcl

where ε is the molar absorptivity (or extinction coefficient), a constant unique to the molecule at a specific wavelength (λmax). This law forms the basis of quantitative UV-Vis spectroscopy.[13]

Materials and Instrumentation

-

Instrumentation: A calibrated, dual-beam UV-Vis spectrophotometer.

-

Sample Holders: Matched 1.00 cm path length quartz cuvettes.

-

Analyte: this compound standard (≥98% purity).[14]

-

Solvent: Spectroscopic grade solvent (e.g., methanol, acetonitrile). The choice of solvent should ensure adequate solubility and be transparent in the wavelength range of interest.

-

Glassware: Class A volumetric flasks and pipettes.

-

Balance: Analytical balance accurate to at least 0.1 mg.

Experimental Workflow

Caption: Fig 2. Standard workflow for quantitative UV-Vis analysis.

Step-by-Step Methodology:

-

Preparation of Primary Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10.0 mg of this compound.

-

Quantitatively transfer the solid to a 100.0 mL Class A volumetric flask.

-

Dissolve and dilute to the mark with the chosen spectroscopic grade solvent. Mix thoroughly.

-

-

Preparation of Working Standards:

-

Perform serial dilutions from the primary stock solution to prepare a series of at least five working standards. For example, prepare concentrations of 2, 4, 6, 8, and 10 µg/mL in 10.0 mL volumetric flasks. This concentration range should be chosen to yield absorbance values between 0.1 and 1.0 for optimal accuracy.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

-

Set the wavelength range for scanning (e.g., 400 nm down to 200 nm).

-

Fill a clean quartz cuvette with the same batch of solvent used for the standards. This will serve as the reference or "blank".

-

Place the blank cuvette in both the sample and reference holders and perform a baseline correction.

-

-

Measurement and Calibration Curve Construction:

-

Starting with the most dilute standard, rinse the sample cuvette twice with the solution before filling it for measurement.

-

Record the full absorption spectrum for each standard.

-

Identify the wavelength of maximum absorption (λmax).

-

Create a calibration plot of Absorbance at λmax versus Concentration (µg/mL).

-

Perform a linear regression on the data points.

-

-

Self-Validation Check:

-

The protocol's validity is confirmed by the linearity of the calibration curve. The coefficient of determination (R²) must be ≥ 0.999. A value below this threshold indicates potential errors in dilution, instrumentation, or a deviation from the Beer-Lambert Law, requiring troubleshooting.

-

-

Measurement of Unknown Sample:

-

Prepare the unknown sample using the same solvent, ensuring its concentration falls within the validated range of the calibration curve. Dilute if necessary.

-

Measure its absorbance at the predetermined λmax.

-

-

Data Analysis:

-

Determine the concentration of the unknown sample using the equation of the line from the linear regression (y = mx + b, where y is absorbance and x is concentration).

-

Section 4: Data Interpretation and Applications in Drug Development

The acquired UV-Vis spectrum is a rich source of information with direct applications in the pharmaceutical industry.[5]

-

Quantitative Analysis: The primary application is the determination of the concentration of this compound in solutions, crucial for API quantification, dissolution testing, and content uniformity assays.[13]

-

Purity Assessment: While not a standalone purity method like chromatography, the UV-Vis spectrum provides a quick and valuable purity check. The presence of extraneous peaks or a significant alteration in the spectral shape can indicate the presence of impurities with different chromophores.[13] The ratio of absorbances at two different wavelengths can also be used as a simple purity indicator.

-

Stability Studies: Chemical degradation often leads to a change in the chromophore. By monitoring the UV-Vis spectrum over time under various stress conditions (heat, light, pH), one can track the stability of this compound in different formulations.

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful and accessible analytical tool for researchers and drug development professionals. A thorough understanding of its electronic origins, coupled with an awareness of environmental influences like solvent polarity, is essential for accurate data interpretation. By implementing the robust, self-validating protocol detailed in this guide, scientists can reliably harness UV-Vis spectroscopy for critical applications in quantification, purity assessment, and stability monitoring, thereby supporting the development of safe and effective medicines.

References

- 1. leapchem.com [leapchem.com]

- 2. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. eu-opensci.org [eu-opensci.org]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 6933-49-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]

- 12. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. chemscene.com [chemscene.com]

The Enigmatic Presence of 2-Methoxy-9H-carbazole in Murraya koenigii: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling a Molecule of Interest

Murraya koenigii, commonly known as the curry tree, is a plant steeped in culinary and medicinal traditions across Asia. Beyond its aromatic leaves, this member of the Rutaceae family harbors a rich repository of carbazole alkaloids, a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities. Among these is 2-methoxy-9H-carbazole, a specific carbazole alkaloid whose natural occurrence in Murraya koenigii presents a compelling subject for scientific inquiry. This technical guide provides an in-depth exploration of this compound, from its biosynthesis and isolation to its characterization and potential pharmacological applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of investigating this promising natural product.

Section 1: The Botanical Source and its Chemical Diversity

Murraya koenigii is a small, aromatic tree native to the Indian subcontinent.[1] Its leaves, bark, and roots are prolific producers of carbazole alkaloids, with over 193 different alkaloids identified from the Murraya genus.[2] These compounds are biosynthetically derived from a common precursor, 3-methylcarbazole. The structural diversity of these alkaloids, arising from various substitutions on the carbazole nucleus, contributes to the wide spectrum of biological activities attributed to Murraya koenigii extracts, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The presence of this compound within this complex chemical milieu has been confirmed in the stems and leaves of the plant.[2][3]

Section 2: Biosynthesis of Carbazole Alkaloids in Murraya koenigii

The biosynthesis of the carbazole skeleton in plants is a complex process that is not yet fully elucidated. However, it is generally accepted that the pathway involves the condensation of anthranilic acid and a C5 isoprenoid unit, likely dimethylallyl pyrophosphate (DMAPP), to form a quinolone intermediate. Subsequent cyclization and aromatization steps lead to the formation of the core carbazole structure.

Further modifications, such as methylation and methoxylation, are catalyzed by specific enzymes to generate the diverse array of carbazole alkaloids found in Murraya koenigii. The biosynthesis of this compound would involve the enzymatic addition of a methyl group to a hydroxylated precursor at the C2 position of the carbazole ring. Understanding the specific enzymes and regulatory mechanisms involved in this pathway is a key area for future research and could enable metabolic engineering approaches for enhanced production of this specific compound.

digraph "Carbazole Alkaloid Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Anthranilic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"DMAPP" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Quinolone Intermediate";

"Carbazole Skeleton";

"Hydroxylated Precursor";

"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Anthranilic Acid" -> "Quinolone Intermediate" [label=" Condensation"];

"DMAPP" -> "Quinolone Intermediate";

"Quinolone Intermediate" -> "Carbazole Skeleton" [label=" Cyclization &\nAromatization"];

"Carbazole Skeleton" -> "Hydroxylated Precursor" [label=" Hydroxylation"];

"Hydroxylated Precursor" -> "this compound" [label=" O-Methylation"];

}

Caption: Workflow for the isolation of this compound.

Section 4: Physicochemical and Spectroscopic Characterization

Accurate identification of the isolated this compound is paramount and relies on a combination of physicochemical and spectroscopic techniques.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value Source Molecular Formula C₁₃H₁₁NO [3] Molecular Weight 197.23 g/mol [3] Exact Mass 197.084063974 Da [3] Appearance Off-white solid [4] Purity ≥98% (commercially available) [5] IUPAC Name This compound [3]

Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole ring system and a singlet for the methoxy group protons. A signal corresponding to the N-H proton of the carbazole ring would also be present.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole nucleus and one signal for the methoxy carbon.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 197.[3]

Section 5: Biological Activities and Therapeutic Potential

Carbazole alkaloids as a class are known to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2][7] While specific studies focusing exclusively on this compound are limited in the reviewed literature, its structural similarity to other bioactive carbazoles suggests it may possess similar pharmacological effects.

Antimicrobial Activity

Many carbazole derivatives have demonstrated significant antibacterial and antifungal activities.[7][8] The carbazole nucleus is considered a key pharmacophore in these activities. It is plausible that this compound could exhibit inhibitory effects against various pathogenic microorganisms. Further investigation into its minimum inhibitory concentration (MIC) against a panel of bacteria and fungi is warranted.

Cytotoxic Activity

Several carbazole alkaloids isolated from Murraya koenigii have shown cytotoxic effects against various cancer cell lines.[9][10] The planar aromatic structure of carbazoles allows them to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells. The cytotoxic potential of this compound against different cancer cell lines should be evaluated to determine its potential as an anticancer agent.

Section 6: Future Directions and Conclusion

The natural occurrence of this compound in Murraya koenigii presents a promising avenue for natural product research and drug discovery. While this guide provides a comprehensive overview of the current knowledge, several areas require further investigation to fully unlock its potential.

Key areas for future research include:

-

Elucidation of the Biosynthetic Pathway: A detailed understanding of the enzymatic steps leading to the synthesis of this compound in Murraya koenigii could pave the way for biotechnological production methods.

-

Optimization of Isolation Protocols: Development of more efficient and scalable protocols for the isolation and purification of this compound is crucial for obtaining sufficient quantities for extensive biological testing.

-

Comprehensive Biological Evaluation: In-depth in vitro and in vivo studies are needed to systematically evaluate the antimicrobial, cytotoxic, anti-inflammatory, and other potential pharmacological activities of pure this compound.

-

Structure-Activity Relationship Studies: Synthesis of derivatives of this compound and evaluation of their biological activities can provide valuable insights into the structural features essential for its therapeutic effects.

References

- 1. jocpr.com [jocpr.com]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H11NO | CID 10797986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. leapchem.com [leapchem.com]

- 5. chemscene.com [chemscene.com]

- 6. ukm.my [ukm.my]

- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]

electronic properties of methoxy-substituted carbazoles

An In-Depth Technical Guide to the Electronic Properties of Methoxy-Substituted Carbazoles

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the , tailored for researchers, scientists, and professionals in drug development and materials science. We will explore the nuanced effects of methoxy functionalization on the carbazole core, detailing the resulting modulation of its electronic structure, photophysical characteristics, and charge transport capabilities. This document moves beyond a simple recitation of facts to explain the underlying causality, providing field-proven insights into the synthesis, characterization, and application of these versatile molecules.

The Carbazole Core: A Privileged Scaffold in Electronic Materials

Carbazole is a nitrogen-containing heterocyclic aromatic compound that has garnered significant attention as a fundamental building block in organic electronics.[1][2] Its rigid, planar structure and electron-rich nature impart several desirable characteristics:

-

Excellent Hole-Transporting Properties: The nitrogen atom's lone pair of electrons contributes to the π-conjugated system, making carbazole an effective p-type semiconductor.[2][3]

-

High Thermal and Photochemical Stability: The fused aromatic ring system provides robustness, which is critical for the longevity of electronic devices.[1]

-

Facile Functionalization: The carbazole core can be readily modified at several positions (N-9, C-3, C-6, C-2, C-7), allowing for the precise tuning of its electronic and physical properties.[1][2][4]

These intrinsic properties make carbazole-based materials primary candidates for active components in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[1][5]

Strategic Modulation: The Role of the Methoxy Substituent

The introduction of methoxy (-OCH₃) groups is a powerful and widely used strategy to fine-tune the properties of the carbazole scaffold. The oxygen atom in the methoxy group possesses lone pair electrons that exert a strong positive mesomeric (resonance) effect, donating electron density into the carbazole's π-system. This is coupled with a weaker, electron-withdrawing inductive effect due to oxygen's electronegativity. The dominant resonance effect is the primary driver of the changes observed in the electronic structure.

This strategic substitution allows for precise control over key parameters that dictate device performance, including energy levels, charge mobility, and light absorption/emission characteristics.[6][7]

Impact on Frontier Molecular Orbitals (HOMO & LUMO)

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to a material's function in a device, governing charge injection and transport.

The electron-donating nature of the methoxy group significantly perturbs these energy levels. The primary effect is an increase in the HOMO energy level .[6] This destabilization of the HOMO makes it easier to remove an electron (i.e., it lowers the ionization potential), which is a critical factor for efficient hole injection from an anode into the carbazole material.[7]

The influence of the methoxy group is not uniform and is highly dependent on its position and number :

-

Substitution Topology: The symmetry of the carbazole frontier orbitals dictates their interaction with substituents. The HOMO has large coefficients at the 3, 6, and 9 positions, while the HOMO-1 has larger coefficients at the 2 and 7 positions.[1][8] Consequently, substitution at the 3,6-positions has a more pronounced effect on the HOMO energy level and the HOMO-LUMO gap compared to substitution at the 2,7-positions.[1]

-

Number of Substituents: Increasing the number of methoxy groups generally leads to a greater increase in the HOMO energy level. However, this can also introduce steric hindrance and alter molecular packing, which creates a complex interplay of effects.[1][6]

Table 1: Representative Frontier Molecular Orbital Energies

| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Carbazole Trimer (C1) | Unsubstituted | -5.57 | -0.80 | 4.78 | [9] |

| 3,6-Dimethoxy Carbazole Trimer (C2) | 3,6-di-OMe | -5.11 | -0.75 | 4.35 | [9] |

| 2,7-Dimethoxy Carbazole Trimer (C3) | 2,7-di-OMe | -5.21 | -0.72 | 4.49 | [9] |

| 2,3,6,7-Tetramethoxy Carbazole (C4) | 2,3,6,7-tetra-OMe | -4.94 | -0.78 | 4.17 | [9] |

| 5,11-diphenyl-indolo[3,2-b]carbazole | Unsubstituted Ph | -5.14 | - | - | [10] |

| 5,11-bis(3-methoxyphenyl)-indolo[3,2-b]carbazole | 3-OMe-Ph | -5.07 | - | - | [10] |

Note: Values are typically derived from DFT calculations or cyclic voltammetry and can vary with the computational method or experimental conditions.

Photophysical Properties: Absorption and Emission

The changes in the electronic structure directly translate to altered photophysical behavior.

-

UV-Visible Absorption: Methoxy substitution generally causes a bathochromic (red) shift in the absorption spectra.[11] The donation of electron density narrows the HOMO-LUMO gap, requiring lower energy photons for electronic excitation. For instance, the lowest energy absorption band in carbazole derivatives, corresponding to the S₀→S₁ transition, shifts to longer wavelengths upon methoxy substitution.[1][11]

-

Fluorescence Emission: Similarly, the fluorescence emission spectra are also typically red-shifted. The solvatochromic properties (a shift in emission color with solvent polarity) can also be influenced, providing another avenue for tuning. These tunable emission properties are heavily exploited in the design of emitters for OLEDs.[4][12]

Electrochemical Behavior and Charge Transport

The performance of a carbazole derivative in an electronic device is critically dependent on its ability to accept, transport, and donate charge.

-

Ionization Potential and Redox Stability: As predicted by the rise in HOMO energy, methoxy-substituted carbazoles exhibit lower ionization potentials (IP) and oxidation potentials compared to their unsubstituted counterparts.[7][10][13] Experimental measurements using cyclic voltammetry or photoemission spectroscopy confirm this trend. Compounds with mono-methoxy substitutions often show lower ionization potentials than those with di- or tri-methoxy groups, where other factors may come into play.[7][13]

-

Hole Mobility: A Delicate Balance: The effect of methoxy substitution on hole mobility is complex, involving a subtle interplay of competing factors.[1][8]

-

Positive Effect: The methoxy groups can enhance intermolecular electronic coupling and promote more ordered molecular packing in the solid state, which can facilitate charge hopping between adjacent molecules and increase mobility.[1]

-

Negative Effect: The polar C-O bond in the methoxy group increases the overall molecular polarity. In the amorphous films typically used in devices, this leads to significant electrostatic disorder (a wide density of states), which can trap charge carriers and decrease hole mobility.[1][8]

-

The ultimate hole mobility is determined by the balance of these effects. Research has shown that this balance is sensitive to the substitution pattern and the overall molecular architecture.[1][8] For instance, in some D-A-D (Donor-Acceptor-Donor) architectures, methoxy groups have been found to reduce hole mobilities due to the enhanced molecular polarity.[8]

Table 2: Electrochemical and Charge Transport Data

| Compound | Ionization Potential (eV) | Hole Mobility (cm²/V·s) | Measurement Technique | Source |

| 3-[N,N-(bis-4-methoxyphenyl)]amino-9-ethylcarbazole | 5.10 - 5.56 (range) | 1.2 × 10⁻⁴ @ 6.4 × 10⁵ V/cm | X-TOF | [13] |

| 5,11-bis(3-methoxyphenyl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole | 5.31 - 5.47 (range) | > 10⁻³ (at high fields) | X-TOF | [10] |

| Branched Cz-OMeDPA derivative (2Cz-OMeDPA) | - | 3.1 × 10⁻⁵ | TOF | [2] |

| Spiro-OMeTAD (Reference) | - | 4.1 × 10⁻⁵ | TOF | [2] |

(X-TOF: Xerographic Time-of-Flight)

Applications in Advanced Organic Electronics

The ability to precisely tune electronic properties via methoxy substitution has made these carbazole derivatives indispensable in several high-performance applications.

-

Perovskite Solar Cells (PSCs): Methoxy-substituted carbazoles are widely used as hole-transporting materials (HTMs), representing a cost-effective alternative to the benchmark material, spiro-OMeTAD.[2][14] The methoxy groups are crucial for controlling the HOMO level to ensure efficient hole extraction from the perovskite layer and are also thought to improve the interfacial contact.[6]

-

Organic Light-Emitting Diodes (OLEDs): Due to their high triplet energies and excellent charge-carrying capabilities, they are frequently employed as host materials for phosphorescent emitters or as hole-transporting/injection layers.[1][4][15] Their tunable fluorescence also makes them suitable as blue light emitters.[4]

-

Dye-Sensitized Solar Cells (DSSCs): The electron-donating carbazole core, enhanced by methoxy groups, serves as an effective donor component in organic dyes for DSSCs.[3]

Methodologies for Characterization

A combination of experimental and computational techniques is essential for a comprehensive understanding of these materials.

Experimental Protocols

Protocol 1: Electrochemical Characterization by Cyclic Voltammetry (CV)

-

Objective: To determine the oxidation potential and estimate the HOMO energy level.

-

Setup: A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Procedure:

-

Dissolve the methoxy-substituted carbazole compound (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

-

Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

-

Scan the potential from an initial value to a final value and back, recording the current response. The scan should cover the oxidation wave of the carbazole derivative.

-

Measure the onset potential of the first oxidation wave (E_ox).

-

Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1] . (Note: The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level).

-

Protocol 2: Photophysical Characterization

-

Objective: To measure UV-Vis absorption and fluorescence emission spectra.

-

Procedure:

-

Prepare dilute solutions (micromolar range) of the compound in a spectroscopic-grade solvent (e.g., toluene, THF, chloroform).

-

Absorption: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum over a relevant wavelength range (e.g., 250-600 nm) using a quartz cuvette with a 1 cm path length.

-

Emission: Use a spectrofluorometer. Excite the sample at a wavelength corresponding to a major absorption peak (e.g., the lowest energy absorption maximum).

-

Record the emission spectrum over a range of longer wavelengths. The peak of this spectrum gives the maximum emission wavelength (λ_em).

-

Computational Modeling Workflow

Density Functional Theory (DFT) is a cornerstone for predicting and rationalizing the electronic properties of these molecules.

Conclusion

Methoxy-substituted carbazoles are a fundamentally important class of materials in organic electronics. The methoxy group serves as a versatile and powerful tool for tuning electronic properties, but its effects are far from simple. A delicate balance exists between the beneficial lowering of ionization potentials and the potentially detrimental increase in molecular polarity that can hinder charge transport.[1] Understanding this balance through a combined experimental and computational approach is crucial for the rational design of next-generation materials. The position, number, and interplay of methoxy substituents with the overall molecular architecture provide a rich design space for scientists to create tailored materials for highly efficient OLEDs, solar cells, and other advanced electronic applications.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 2-methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-methoxy-9H-carbazole (CAS: 6933-49-9). While carbazole derivatives are noted for their inherent thermal robustness, precise quantitative data for this specific molecule is not widely published. Therefore, this document, written from the perspective of a Senior Application Scientist, focuses on the foundational principles governing its stability, the authoritative experimental methodologies for its characterization, and the theoretical decomposition pathways. We detail step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causal reasoning behind experimental parameter selection. This guide is designed to equip researchers in drug development and materials science with the necessary framework to expertly measure, interpret, and validate the thermal properties of this compound, ensuring its effective and safe application.

Introduction: The Significance of Thermal Stability for this compound

This compound is a substituted aromatic heterocycle built upon a rigid carbazole framework. This core structure is known for its excellent thermal, photophysical, and electronic properties.[1] The molecule's stability is paramount across its primary applications:

-

In Drug Development: As a building block or intermediate, its ability to withstand thermal stress during synthesis, purification, formulation, and storage is critical to ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).

-

In Materials Science: For applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), the high thermal stability of carbazole-based materials is essential for the longevity and operational performance of devices, which must endure heat during fabrication and use.[1][2]

The methoxy (-OCH₃) group at the 2-position enhances the molecule's electron-donating capabilities, which is valuable for tuning electronic properties, but also introduces a potential initiation site for thermal decomposition compared to the unsubstituted carbazole core.[1] A thorough understanding of its thermal limits is therefore not merely academic but a prerequisite for reliable application.

Physicochemical and Expected Thermal Properties

A summary of the key physicochemical properties of this compound is presented below. It is critical to note that while the carbazole scaffold imparts significant rigidity, leading to high expected thermal stability, precise decomposition data must be determined empirically.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [4][5] |

| Molecular Weight | 197.23 g/mol | [4][5] |

| Appearance | Off-white solid | [1] |

| Melting Point (Tm) | ~311 °C (literature value, requires verification) | [6] |

| Decomposition Temp. (Td) | Not available in literature; expected to be high. | [6] |

The carbazole core's fused ring system is highly stable; thus, decomposition temperatures for many derivatives exceed 350-400°C.[2][7][8] The decomposition of this compound is anticipated to occur at a temperature significantly above its melting point.

Theoretical Decomposition Pathway

At elevated temperatures, the thermal degradation of carbazole itself involves the simultaneous cracking of C-N and C-C bonds, leading to decomposition and condensation into polycarbazole structures.[9][10] For this compound, the decomposition is likely initiated by the cleavage of the bonds with the lowest dissociation energy. The two most probable primary fragmentation points are:

-

O-CH₃ Bond Scission: Cleavage of the methyl group from the ether linkage.

-

Aryl-O Bond Scission: Cleavage of the entire methoxy group from the carbazole ring.

-

C-N Bond Scission: Fission of the bonds within the heterocyclic ring, which typically requires higher energy.[10]

The process likely results in the evolution of gaseous products such as methane, carbon monoxide, and carbon dioxide, with the remaining structure undergoing further fragmentation and crosslinking.[11]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition temperature, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the indispensable industry-standard techniques.[3][12]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature (Td).

Self-Validating Protocol: This protocol ensures reproducibility and accuracy by defining key parameters that prevent oxidative side-reactions and ensure thermal equilibrium.

Detailed Step-by-Step Methodology:

-

Instrument Preparation: Utilize a calibrated thermogravimetric analyzer. Ensure the balance is tared and the furnace is clean.

-

Sample Preparation: Place 5–10 mg of high-purity this compound into an inert sample pan (e.g., alumina or platinum). An accurate mass measurement is critical.

-

Atmosphere Control: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 20–50 mL/min. This is a crucial step to prevent oxidative degradation, which would yield non-representative data.[12]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is a standard convention that balances resolution with experimental time.[12]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the program.

-

Data Analysis: The primary metric is the onset decomposition temperature (Td) , often defined as the temperature at which 5% mass loss occurs.[12] The TGA curve (mass vs. temperature) will show a sharp drop at the point of decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions.[13]

Self-Validating Protocol: The use of a hermetically sealed pan prevents mass loss before the decomposition event, ensuring that the measured heat flow corresponds to the intended thermal transitions.

Detailed Step-by-Step Methodology:

-

Instrument Preparation: Use a calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3–5 mg of this compound into an aluminum pan and hermetically seal it. Prepare an identical empty sealed pan to serve as the reference.

-

Atmosphere Control: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected melting point but below its decomposition temperature (e.g., 350 °C, based on the TGA results).

-

Cool the sample back to the starting temperature.

-

Perform a second heating cycle using the same parameters to observe the glass transition temperature (Tg) if the material is amorphous.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Melting Point (Tm): Identified as the peak of the endothermic event on the thermogram.

-

Glass Transition (Tg): Observed as a step-like change in the baseline of the heat flow curve, typically on the second heating scan.

-

Decomposition: Often appears as a sharp, irreversible exothermic or endothermic event at higher temperatures.

-

Conclusion

This compound is expected to possess high thermal stability, a characteristic feature of its carbazole core.[1] However, a precise and reliable determination of its decomposition temperature and thermal transition points is essential for its successful application in both pharmaceutical and materials science contexts. The authoritative methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By adhering to the detailed, self-validating protocols outlined in this guide, researchers can confidently generate the accurate data required to ensure product integrity, predict shelf-life, and optimize manufacturing and operational parameters.

References

- 1. leapchem.com [leapchem.com]

- 2. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. This compound | C13H11NO | CID 10797986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and conformational dynamics, which govern their interactions with biological targets. This guide provides a detailed technical analysis of the molecular structure and conformation of a key derivative, 2-methoxy-9H-carbazole.

The introduction of a methoxy group at the 2-position of the carbazole scaffold significantly influences its electronic properties and steric profile, thereby modulating its biological activity and potential as a pharmacophore in drug design. Understanding the precise geometric parameters and conformational preferences of this compound is therefore crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

This document, intended for researchers and professionals in drug development, will delve into the structural intricacies of this compound, leveraging data from crystallographic studies of closely related analogs, computational modeling, and spectroscopic analysis. We will explore the planarity of the carbazole core, the conformational behavior of the methoxy substituent, and the interplay of electronic and steric effects that define the molecule's architecture.

Molecular Structure of the Carbazole Core: Insights from X-ray Crystallography

While a single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic data on closely related carbazole derivatives provide a robust framework for understanding its core structure. Studies on compounds such as 9-(4-methoxyphenyl)-9H-carbazole and ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate consistently demonstrate the near-planar nature of the tricyclic carbazole ring system.[2][3][4][5]

The carbazole moiety consists of two benzene rings fused to a central five-membered nitrogen-containing ring. The deviation from planarity within this fused system is typically minimal, with root-mean-square deviations (r.m.s.d.) of the constituent atoms from the mean plane being on the order of a few hundredths of an angstrom. For instance, in 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle between the two benzene rings of the carbazole unit is a mere 1.73(12)°.[3][4][5] This inherent planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms and the extensive π-conjugation across the tricyclic system.

The key structural parameters of the carbazole core, including typical bond lengths and angles, are summarized in the table below, compiled from crystallographic data of representative carbazole derivatives.

| Parameter | Typical Value Range | Source Analogs |

| C-N Bond Length | 1.37 - 1.40 Å | [3][4][5] |

| C-C (Aromatic) Bond Length | 1.36 - 1.42 Å | [3][4][5] |

| C-N-C Angle | 108 - 110° | [3][4][5] |

| C-C-C (Benzene Ring) Angle | 118 - 122° | [3][4][5] |

| Dihedral Angle (Benzene-Benzene) | < 5° | [2][3][4][5][6] |

Conformational Analysis of the Methoxy Substituent

A critical aspect of the three-dimensional structure of this compound is the orientation of the methoxy group relative to the carbazole ring. The rotation around the C2-O bond gives rise to different conformers, which can have distinct electronic and steric properties, and consequently, different biological activities.

Theoretical Investigation using Density Functional Theory (DFT)

In the absence of direct experimental data from techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy for this compound, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its conformational preferences. DFT calculations allow for the exploration of the potential energy surface associated with the rotation of the methoxy group.

A relaxed potential energy surface scan can be performed by systematically varying the dihedral angle defined by the C1-C2-O-C(methyl) atoms and calculating the relative energy at each step. For anisole (methoxybenzene), a simpler analog, the planar conformation with the methyl group oriented away from the adjacent C-H bond is the most stable. A similar preference is expected for this compound.

There are two likely planar conformers of low energy: the syn-periplanar conformer, where the methyl group is oriented towards the C1 position, and the anti-periplanar conformer, where it is directed towards the C3 position. Due to steric hindrance with the hydrogen atom at C1, the anti-periplanar conformation is predicted to be the global minimum. The rotational barrier between these conformers is expected to be relatively low, on the order of a few kcal/mol, suggesting that the methoxy group may exhibit considerable flexibility at room temperature.

Caption: Predicted energy profile for methoxy group rotation.

Experimental Protocol: Computational Conformational Analysis

A robust computational protocol to investigate the conformational landscape of this compound involves the following steps:

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor.

-

Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Potential Energy Surface Scan: A relaxed scan of the potential energy surface is performed by rotating the C1-C2-O-C(methyl) dihedral angle in increments of 10-15 degrees. At each step, all other geometric parameters are allowed to relax.

-

Identification of Minima and Transition States: The resulting energy profile is analyzed to identify the low-energy conformers (minima) and the transition states (maxima) connecting them.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized stationary points to confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency corresponding to the rotational motion.

Spectroscopic Characterization and its Structural Implications

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide valuable experimental data that can be correlated with the molecular structure and conformation of this compound.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, which is in turn influenced by the molecular geometry.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the carbazole ring will appear in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern. The protons on the methoxy-substituted ring (H1, H3, H4) will exhibit distinct chemical shifts and couplings compared to the protons on the unsubstituted ring (H5, H6, H7, H8).

-

Methoxy Protons: A characteristic singlet for the three methoxy protons will be observed, typically in the range of 3.8-4.0 ppm.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the carbazole ring is expected, with its chemical shift being sensitive to the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: The twelve aromatic carbons will give rise to signals in the downfield region of the spectrum (100-150 ppm). The carbon atom directly attached to the methoxy group (C2) will be significantly shielded compared to the other aromatic carbons.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal around 55-60 ppm.

A detailed 2D NMR analysis, including COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments, would be necessary for the unambiguous assignment of all proton and carbon signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide through-space correlations between the methoxy protons and the aromatic protons, offering direct evidence for the preferred conformation of the methoxy group.

Caption: Workflow for NMR-based structural elucidation.

Biological Relevance and Implications for Drug Design

The structural and conformational features of this compound are of paramount importance for its interaction with biological macromolecules. The planarity of the carbazole core allows for effective π-π stacking and intercalation with DNA or aromatic residues in protein binding pockets.

The methoxy group at the 2-position can act as a hydrogen bond acceptor and its orientation will dictate the directionality of this interaction. Furthermore, the conformational flexibility of the methoxy group may allow for an induced-fit binding to a target protein, where the molecule adopts a specific conformation upon binding to maximize favorable interactions.

For drug development professionals, a thorough understanding of the structure-conformation-activity relationship is essential. By elucidating the preferred conformation and the energy barriers to rotation, computational models can be used to design new carbazole derivatives with improved binding affinity and selectivity. For instance, introducing bulky substituents adjacent to the methoxy group could lock it into a specific conformation, potentially enhancing its biological activity.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While a definitive crystal structure remains elusive, a combination of data from analogous compounds, sophisticated computational modeling, and detailed spectroscopic analysis allows for a robust understanding of its key structural features.

The carbazole core is established as an essentially planar and rigid scaffold. The methoxy substituent at the 2-position introduces a degree of conformational flexibility, with a predicted preference for a planar conformation that minimizes steric hindrance. This conformational preference, along with the electronic modifications induced by the methoxy group, are critical determinants of the molecule's biological activity.

For researchers in the field of drug discovery, the insights presented here provide a solid foundation for the rational design of novel carbazole-based therapeutic agents with enhanced efficacy and target specificity. Future experimental work, particularly single-crystal X-ray diffraction and advanced NMR studies, will be invaluable in further refining our understanding of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-methoxy-9H-carbazole

Abstract: This document provides a comprehensive guide for the synthesis of 2-methoxy-9H-carbazole, a key intermediate in the development of organic electronics, pharmaceuticals, and functional dyes.[1] We present a detailed, step-by-step protocol for a high-yield synthesis via reductive cyclization of 4'-methoxy-2-nitro-1,1'-biphenyl. This application note further explores the mechanistic rationale behind the chosen synthetic route, offers insights into reaction optimization, and includes a thorough characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction and Significance

Carbazole derivatives are a critical class of heterocyclic compounds due to their unique electronic and photophysical properties. The rigid, planar structure of the carbazole nucleus, combined with its electron-rich nature, makes it an excellent building block for a variety of functional materials. This compound, in particular, serves as a valuable intermediate in the synthesis of more complex molecules for applications in organic light-emitting diodes (OLEDs), solar cells, and as a scaffold in medicinal chemistry.[1] Its methoxy group offers a site for further functionalization and can modulate the electronic properties of the carbazole core.

The synthesis of carbazoles can be achieved through several established methods, including the Graebe-Ullmann synthesis, Buchwald-Hartwig amination, and Ullmann condensation.[2][3][4] However, for the specific synthesis of this compound, the reductive cyclization of a substituted 2-nitrobiphenyl precursor offers a direct and efficient route with high yields.[5] This protocol focuses on the Cadogan-Sundberg reaction, which utilizes triethyl phosphite as both a reducing and cyclizing agent.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves the deoxygenative cyclization of 4'-methoxy-2-nitro-1,1'-biphenyl. This method is advantageous due to its operational simplicity, high yield, and the commercial availability of the starting material.[6] The reaction proceeds via a nitrene intermediate, which is generated in situ by the deoxygenation of the nitro group by triethyl phosphite. The highly reactive nitrene then undergoes intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring to form the carbazole scaffold.

Visualizing the Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on a reported high-yield synthesis of this compound.[5]

Materials and Equipment

-

Starting Material: 4'-methoxy-2-nitro-1,1'-biphenyl (C₁₃H₁₁NO₃, MW: 229.23 g/mol )

-

Reagent: Triethyl phosphite (P(OEt)₃, MW: 166.16 g/mol )

-

Solvent for washing: Methanol (MeOH)

-

Reaction Vessel: Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert Atmosphere: Argon or Nitrogen gas supply

-

Purification: Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, combine 8.36 g (36.7 mmol) of 4'-methoxy-2-nitro-1,1'-biphenyl with 40 ml of triethyl phosphite.

-

Inert Atmosphere: Purge the reaction flask with argon gas to create an inert atmosphere. This is crucial as the reaction is sensitive to oxygen.

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction is maintained at reflux for 16 hours under an argon atmosphere.

-

Cooling and Precipitation: After 16 hours, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

-

Isolation: Isolate the precipitated product by filtration.

-

Washing: Wash the collected solid with methanol to remove any remaining triethyl phosphite and other impurities.

-

Drying: Dry the purified product to obtain this compound as a white solid.

Expected Yield and Purity

-

Yield: A yield of 6.67 g (93%) of a white solid has been reported for this procedure.[5]

-

Purity: The purity of the product can be assessed by its melting point and spectroscopic analysis.

Product Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol [7] |

| Appearance | White solid |

| Melting Point | 239 °C[5] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 11.10 (s, 1H), 8.00 (dd, J=1.5 Hz, J=8 Hz, 1H), 7.8 (d, J=8 Hz, 1H), 7.44 (dd, J=1.5 Hz, J=8 Hz, 1H), 7.30 (dt, J=1.5 Hz, J=8 Hz, 1H), 7.12 (dt, J=1.5 Hz, J=8 Hz, 1H), 6.98 (d, J=1.5 Hz, 1H), 6.78 (dd, J=1.5 Hz, J=8 Hz, 1H), 3.83 (s, 3H).[5]

-

¹³C NMR (DMSO-d₆): δ 158, 141, 140, 124, 123, 121, 119, 118, 116, 111, 108, 94, 55.[5]

Alternative Synthetic Routes

While the presented protocol is highly efficient, other methods for carbazole synthesis are available and may be suitable depending on the availability of starting materials and desired substitution patterns.

-

Graebe-Ullmann Synthesis: This method involves the diazotization of a 2-aminodiphenylamine, followed by thermal decomposition of the resulting benzotriazole to form the carbazole.[2]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that can be used to form the C-N bond in the carbazole ring system from an appropriate amine and aryl halide.[3][8]

-

Ullmann Condensation: This copper-catalyzed reaction can be employed to form the diaryl ether or diaryl amine linkage necessary for subsequent cyclization to the carbazole core.[4]

Safety and Handling Precautions

-

Triethyl phosphite is a flammable liquid and should be handled in a well-ventilated fume hood.

-

The reaction should be conducted under an inert atmosphere as pyrophoric intermediates may be formed.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound. The reductive cyclization of 4'-methoxy-2-nitro-1,1'-biphenyl using triethyl phosphite is a robust method suitable for laboratory-scale synthesis. The provided characterization data will aid researchers in verifying the identity and purity of their synthesized product. This guide serves as a valuable resource for scientists engaged in the synthesis of carbazole-based materials for a wide range of applications.

References

- 1. leapchem.com [leapchem.com]

- 2. Graebe-Ullmann Synthesis [drugfuture.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 6933-49-9 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Note: High-Purity Isolation of 2-methoxy-9H-carbazole via Automated Flash Column Chromatography

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-methoxy-9H-carbazole from a crude synthetic mixture using normal-phase flash column chromatography. This compound is a key heterocyclic building block in the development of pharmaceuticals and advanced materials, such as those used in organic electronics.[1][2] Its utility is directly dependent on its purity, as contaminants can interfere with subsequent synthetic steps or compromise the performance of final materials. This guide details a systematic approach, from initial analytical thin-layer chromatography (TLC) for solvent system optimization to a step-by-step flash chromatography protocol and post-purification analysis, ensuring the isolation of a highly pure final product.

Principle of Separation

The purification strategy leverages the principles of normal-phase adsorption chromatography.[3] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation of this compound from impurities is based on differential partitioning between the polar stationary phase and a non-polar mobile phase.[4]

The target molecule, this compound, possesses moderate polarity. The carbazole nitrogen (N-H) and the methoxy ether oxygen (-OCH₃) can engage in hydrogen bonding with the silica surface, while the aromatic carbocyclic frame provides non-polar character.[5] Impurities are typically either less polar (e.g., non-functionalized biphenyl precursors) or more polar (e.g., di-hydroxylated byproducts or starting materials). By using a mobile phase of low to moderate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, a competitive adsorption-desorption process is established.[4] Less polar impurities will have a weak affinity for the silica and will elute quickly, while the target compound will be retained longer. Highly polar impurities will exhibit strong adsorption and elute last, often requiring a higher polarity mobile phase.[5]